1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-5-pyrrolidin-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7-6-9(12(2)11-7)8-4-3-5-10-8/h6,8,10H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEUUDQWIKILAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2CCCN2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Studies of 1,3 Dimethyl 5 Pyrrolidin 2 Yl 1h Pyrazole
Electrophilic Aromatic Substitution on the Pyrazole (B372694) Ring System
The pyrazole ring is an aromatic heterocycle that readily undergoes electrophilic aromatic substitution, with the reaction preferentially occurring at the C4 position. scribd.com The presence of two methyl groups at N1 and C3, along with the pyrrolidinyl group at C5, which act as electron-donating groups, further activates the ring system towards electrophilic attack. Common electrophilic substitution reactions applicable to such activated pyrazole systems include halogenation, nitration, and formylation. scribd.comresearchgate.net
The Vilsmeier-Haack reaction, for instance, is a well-established method for introducing a formyl group onto electron-rich heterocyclic rings. researchgate.netresearchgate.netmdpi.com Treatment of a 1,3-disubstituted pyrazole with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) typically yields the corresponding pyrazole-4-carbaldehyde in good yields. researchgate.netscispace.com This transformation is significant as the resulting aldehyde functionality serves as a versatile handle for further synthetic modifications. researchgate.net
| Reaction | Reagents | Typical Product |
| Nitration | HNO₃ / H₂SO₄ | 1,3-Dimethyl-4-nitro-5-(pyrrolidin-2-yl)-1H-pyrazole |
| Halogenation | Br₂ / Acetic Acid | 4-Bromo-1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole |
| Formylation | POCl₃ / DMF | 1,3-Dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole-4-carbaldehyde |
This table represents potential reactions based on the general reactivity of substituted pyrazoles.
Nucleophilic Reactions Involving the Pyrrolidine (B122466) Moiety
The pyrrolidine ring contains a secondary amine, which confers basicity and nucleophilicity to the molecule. nih.gov The nitrogen atom's lone pair of electrons is readily available to attack electrophilic centers, making N-alkylation and N-acylation common reactions for this moiety. These reactions allow for the introduction of a wide variety of substituents onto the pyrrolidine nitrogen, thereby modifying the compound's steric and electronic properties.
For example, acylation can be achieved by reacting the parent compound with acyl chlorides or acid anhydrides in the presence of a base to yield N-acyl derivatives. Similarly, alkylation with alkyl halides can introduce new alkyl chains onto the nitrogen atom. The reactivity of the pyrrolidine nitrogen makes it a prime site for derivatization aimed at building more complex molecular architectures. nih.govmdpi.com
| Reaction Type | Reagent Example | Product Structure |
| N-Acylation | Acetyl Chloride | 1-(1-(1,3-Dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-yl)ethan-1-one |
| N-Alkylation | Benzyl (B1604629) Bromide | 1-Benzyl-2-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidine |
| N-Sulfonylation | Tosyl Chloride | 2-(1,3-Dimethyl-1H-pyrazol-5-yl)-1-tosylpyrrolidine |
This table illustrates representative nucleophilic reactions on the pyrrolidine moiety.
Functional Group Interconversions on the Pyrrolidine and Pyrazole Rings
Functional group interconversion (FGI) is a cornerstone of organic synthesis, enabling the transformation of one functional group into another to access different chemical properties and reactivity. ub.edusolubilityofthings.com For the this compound scaffold, FGI can be envisioned on both the pyrazole and pyrrolidine rings.
On the pyrazole ring, the methyl group at the C3 position could potentially be oxidized under specific conditions to afford a carboxylic acid or an aldehyde, providing a new point for derivatization. More commonly, functional groups are introduced at the C4 position via electrophilic substitution (as discussed in 3.1) and then subsequently modified. For instance, a 4-nitro group could be reduced to a 4-amino group, which is a key precursor for many further reactions. arkat-usa.org
On the pyrrolidine ring, beyond reactions at the nitrogen atom, modifications could involve oxidation to form a lactam (pyrrolidinone) ring, although this would require specific reagents and conditions to avoid affecting the pyrazole ring. The versatility of FGI allows for the strategic manipulation of the molecule to prepare a wide array of derivatives.
Formation of Conjugates and Hybrid Molecules
The this compound core is an excellent starting point for the synthesis of more complex conjugates and hybrid molecules, where it is linked to other chemical entities to create compounds with novel properties.
A key strategy in medicinal and materials chemistry is the synthesis of fused heterocyclic systems. 5-Aminopyrazoles are particularly valuable precursors for constructing fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. nih.govmdpi.comresearchgate.net Although the title compound is not a 5-aminopyrazole, a synthetic route could involve nitration at the C4 position followed by reduction to yield the corresponding 4-amino-1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole. This intermediate could then undergo cyclocondensation reactions with 1,3-bielectrophilic reagents. For example, reaction with α,β-unsaturated ketones can yield pyrazolo[3,4-b]pyridines. mdpi.comnih.gov Similarly, reaction with β-dicarbonyl compounds can lead to the formation of pyrazolo[1,5-a]pyrimidines. mdpi.com
| Fused System | Reagent Example | Reaction Conditions |
| Pyrazolo[3,4-b]pyridine | α,β-Unsaturated Ketone | ZrCl₄, EtOH/DMF, 95 °C mdpi.com |
| Pyrazolo[1,5-a]pyrimidine | 1,3-Diketone (e.g., Acetylacetone) | Acid or Base Catalysis, Reflux |
| Pyrazolo[3,4-e]indolizine | Arylglyoxals, Cyclic 1,3-diones | Triethylamine, DMSO, Microwave nih.gov |
This table outlines common methods for synthesizing fused pyrazole systems from aminopyrazole precursors.
Azo dyes containing a pyrazole moiety are a significant class of chromophores. rsc.org The synthesis of such derivatives typically involves a diazo coupling reaction. mdpi.com This can be achieved by first converting a primary aromatic or heteroaromatic amine into a diazonium salt, which then acts as an electrophile.
To form an azo derivative from the title compound, one would first need to introduce an amino group onto the pyrazole ring, typically at the C4-position. Diazotization of the resulting 4-aminopyrazole with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0–5 °C) would yield a pyrazolediazonium salt. mdpi.com This reactive intermediate is then immediately coupled with an electron-rich aromatic compound (a coupling component), such as a phenol, aniline, or an active methylene compound, to form the stable azo dye. mdpi.comresearchgate.netresearchgate.net
| Step | Reagents | Intermediate/Product |
| 1. Amination | 1. HNO₃/H₂SO₄; 2. Fe/HCl | 4-Amino-1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole |
| 2. Diazotization | NaNO₂, HCl (aq), 0-5 °C | This compound-4-diazonium chloride |
| 3. Azo Coupling | Active Methylene Compound (e.g., Malononitrile) | Azo dye derivative |
This table summarizes the synthetic sequence for the preparation of pyrazole azo dyes.
Creating hybrid molecules by linking the pyrazole-pyrrolidine scaffold to other heterocyclic rings like thiazoles or pyridines can lead to compounds with combined or enhanced biological activities. ekb.egnih.gov A common strategy involves functionalizing the pyrazole ring with a reactive group that can participate in bond-forming reactions.
The Vilsmeier-Haack reaction is an effective method to introduce a 4-formyl group onto the pyrazole ring. researchgate.netresearchgate.net This pyrazole-4-carbaldehyde is a versatile intermediate. For example, it can undergo condensation reactions with compounds containing active methylene groups to build new rings or linkers. Coupling with an aminothiazole derivative or a substituted aminopyridine can forge a C-N or C=N bond, effectively linking the two heterocyclic systems. mdpi.comresearchgate.net These methods provide a modular approach to synthesizing a diverse library of hybrid molecules.
Oxidation and Reduction Pathways
The oxidation and reduction of this compound can be expected to selectively target either the pyrazole ring, its substituents, or the pyrrolidine ring, depending on the reagents and reaction conditions employed.
Oxidation:
The pyrazole ring is known to be resistant to oxidation. chemicalbook.commdpi.com However, the substituents on the ring can be susceptible to oxidative transformation. For instance, the methyl group at the C3 position could potentially be oxidized to a carboxylic acid under strong oxidizing conditions, although this would likely require harsh reagents that might also affect the pyrrolidine ring.
The pyrrolidine ring, being a saturated N-heterocycle, is more prone to oxidation. nih.gov Oxidation can occur at the carbon atoms alpha to the nitrogen, potentially leading to the formation of lactams or iminium ion intermediates. In the case of this compound, oxidation would likely occur at the C2 or C5 position of the pyrrolidine ring. The formation of an N-acyliminium ion could be a key intermediate in further functionalization. nih.gov Furthermore, oxidative cleavage of the pyrrolidine ring is a possibility, a pathway observed in the metabolism of some pyrrolidine-containing pharmaceuticals.
Reduction:
The pyrazole ring is generally stable under catalytic and chemical reductive conditions. nih.gov However, N-substituted pyrazoles can undergo reduction under specific conditions. Catalytic hydrogenation of the pyrazole ring is challenging and typically requires forcing conditions, such as high pressure and temperature with catalysts like platinum or nickel. msu.edu Under such conditions, the pyrazole ring could be reduced to a pyrazoline or a fully saturated pyrazolidine. It is also plausible that the pyrrolidine ring would remain intact under these conditions.
Reduction of aromatic nitro compounds to amines is a common transformation, and while the pyrazole ring is not a nitroaromatic, this highlights the potential for selective reduction of substituents on aromatic rings. organic-chemistry.org In the absence of reducible functional groups on the pyrazole ring of the target compound, the pyrrolidine ring is unlikely to be further reduced under standard catalytic hydrogenation conditions.
Table 1: Potential Oxidation and Reduction Reactions
| Reaction Type | Reagent/Condition | Potential Product(s) | Notes |
| Oxidation | Strong oxidizing agents (e.g., KMnO4, RuO4) | This compound-3-carboxylic acid | Oxidation of the C3-methyl group. |
| Mild oxidizing agents (e.g., I2/TBHP) | 1,3-Dimethyl-5-(1-pyrrolin-2-yl)-1H-pyrazole | Dehydrogenation of the pyrrolidine ring. | |
| Hypervalent iodine reagents | α-functionalized pyrrolidine derivatives | Formation of N-acyliminium ion intermediates. nih.gov | |
| Reduction | H2, Pt/C or Ni, high pressure/temp | 1,3-Dimethyl-5-(pyrrolidin-2-yl)-pyrazolidine | Reduction of the pyrazole ring. msu.edu |
| Catalytic Hydrogenation (milder conditions) | No reaction on pyrazole ring | The pyrazole ring is generally resistant to mild reduction. nih.gov |
Ring-Opening and Rearrangement Reactions (if applicable to pyrazole/pyrazoline systems)
Ring-opening and rearrangement reactions of pyrazoles are not common but can be induced under specific conditions, such as the presence of a strong base, heat, or light. nih.govresearchgate.net
Ring-Opening:
The pyrazole ring can be opened under harsh conditions, such as with strong bases or through electrolytic oxidation or ozonolysis. chemicalbook.commdpi.com For this compound, treatment with a very strong base could potentially lead to deprotonation at a ring carbon followed by ring cleavage.
The pyrrolidine ring can also undergo ring-opening reactions. For instance, δ-oxidation of a pyrrolidine moiety can lead to ring-opening to form an aminoaldehyde intermediate, which can then undergo further intramolecular reactions. Photoredox catalysis has also been shown to enable C-N bond cleavage in unstrained pyrrolidines.
Rearrangement:
Photochemical rearrangements of pyrazoles to imidazoles have been reported. researchgate.net This transformation often proceeds through a bicyclic intermediate. Thermal rearrangements of certain substituted pyrazoles can also lead to isomeric pyrazoles. For this compound, it is conceivable that photochemical irradiation could induce a rearrangement of the pyrazole core.
Rearrangements involving the pyrrolidine ring are also known. For instance, stereospecific rearrangements of substituents on the pyrrolidine ring can occur during certain synthetic transformations. nih.gov Photo-promoted ring contraction of pyridines to pyrrolidines has been reported, highlighting the potential for skeletal rearrangements in N-heterocycles. osaka-u.ac.jpnih.gov
Table 2: Potential Ring-Opening and Rearrangement Reactions
| Reaction Type | Reagent/Condition | Potential Product(s) | Notes |
| Ring-Opening | Strong base (e.g., n-BuLi) | Acyclic nitrile derivatives | Cleavage of the pyrazole ring. nih.gov |
| Ozonolysis | Imidazole (B134444) and other fragments | Oxidative cleavage of the pyrazole ring. chemicalbook.com | |
| Photoredox catalysis | Ring-opened aminoalkyl derivatives | Cleavage of the C-N bond in the pyrrolidine ring. | |
| Rearrangement | UV irradiation | 1,2-Dimethyl-4-(pyrrolidin-2-yl)-1H-imidazole | Photochemical rearrangement of the pyrazole ring to an imidazole. researchgate.net |
| Thermal conditions | Isomeric pyrazole derivatives | Migration of substituents on the pyrazole ring. | |
| Acid-catalyzed | Rearranged pyrrolidine derivatives | Potential for skeletal rearrangement of the pyrrolidine ring. |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole will produce a distinct signal in the spectrum.
The spectrum would display signals for the three carbon atoms of the pyrazole (B372694) ring (C3, C4, and C5), the two methyl carbons, and the four carbons of the pyrrolidine (B122466) ring. The chemical shifts of the pyrazole carbons are characteristic of aromatic heterocyclic systems. The carbons of the methyl groups will appear in the upfield region of the spectrum, while the carbons of the saturated pyrrolidine ring will have chemical shifts indicative of sp³-hybridized carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole-C5 | ~148-152 |
| Pyrazole-C3 | ~140-145 |
| Pyrazole-C4 | ~105-110 |
| Pyrrolidine-C2 | ~58-62 |
| N-CH₃ | ~35-40 |
| Pyrrolidine-C5 | ~45-50 |
| Pyrrolidine-C3 | ~30-35 |
| Pyrrolidine-C4 | ~24-28 |
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR for Conformational Studies)
Solid-state NMR could be employed to study the conformational properties of the molecule in its crystalline form. nih.govnih.gov This technique can provide insights into intermolecular interactions, such as hydrogen bonding involving the pyrrolidine N-H, and determine the preferred conformation of the pyrrolidine ring relative to the pyrazole ring in the solid state. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern.
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a series of fragment ion peaks. The fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, expected fragmentation pathways would include the loss of the pyrrolidinyl substituent, cleavage of the pyrrolidine ring, and loss of methyl groups. Analysis of these fragments helps to confirm the different structural units of the molecule. The fragmentation of the pyrrolidine ring itself is a well-understood process that can provide further structural confirmation. nist.gov
Electrospray Ionization (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically generates a protonated molecule [M+H]⁺. For this compound, ESI-MS would be expected to show a strong signal corresponding to its protonated form, allowing for an accurate determination of its molecular weight. rsc.org This technique is less likely to cause in-source fragmentation compared to EI-MS, making it ideal for confirming the molecular mass of the intact molecule.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Pyrazole |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an invaluable tool for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS would be employed to determine its purity and to identify any potential impurities or byproducts from its synthesis.
Furthermore, commercial suppliers of 1,3-dimethylpyrazole (B29720) often specify a purity of at least 98%, as determined by GC, indicating the suitability of this technique for the analysis of the pyrazole core. calpaclab.comvwr.com
Table 1: Predicted GC-MS Data for this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Key Fragmentation Patterns |
| This compound | C9H15N3 | 165.24 | Molecular ion peak, fragments corresponding to the loss of the pyrrolidinyl group, and cleavage of the pyrrolidine ring. |
| 1,3-dimethyl-1H-pyrazole | C5H8N2 | 96.13 | Molecular ion peak, loss of methyl groups, and fragmentation of the pyrazole ring. nist.gov |
| 1,3-dimethyl-1H-pyrazol-5-amine | C5H9N3 | 111.15 | Molecular ion peak at m/z 111, with other significant peaks at m/z 110 and 42. nih.gov |
Note: The fragmentation patterns for the title compound are predictive and based on the analysis of its structural components.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The C-H stretching vibrations of the methyl groups and the pyrrolidine and pyrazole rings would appear in the 2850-3000 cm⁻¹ region. derpharmachemica.com The C=N stretching vibration within the pyrazole ring is anticipated to be in the 1500-1600 cm⁻¹ range. C-N stretching vibrations are also expected. researchgate.net The N-H stretching vibration of the secondary amine in the pyrrolidine ring would typically be observed in the 3300-3500 cm⁻¹ region. researchgate.netnist.gov The IR spectrum of the related 3,5-dimethyl-1H-pyrazole shows characteristic bands for N-H and C-H stretching. nist.gov A study on 4-hetaryl-2-pyrrolidones containing a pyrazole ring reported C=O stretching vibrations in the range of 1686-1737 cm⁻¹ and N-H vibrations around 3091-3219 cm⁻¹. nih.gov
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Pyrrolidine) | Stretching | 3300 - 3500 |
| C-H (Alkyl, Aromatic) | Stretching | 2850 - 3000 |
| C=N (Pyrazole) | Stretching | 1500 - 1600 |
| C-N | Stretching | 1000 - 1350 |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Properties
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring, being an aromatic heterocycle, is expected to exhibit absorption bands in the UV region. Studies on pyrazole derivatives have shown absorption maxima in the 200-250 nm range, attributed to π → π* transitions. researchgate.netmdpi.com The substitution pattern on the pyrazole ring can influence the position and intensity of these absorption bands.
Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many pyrazole derivatives are known to be fluorescent. researchgate.netepa.gov The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the solvent environment. The presence of the pyrrolidine substituent on the 1,3-dimethyl-pyrazole core may influence the fluorescence characteristics.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and conformational details of the molecule.
While a crystal structure for the title compound is not publicly available, structures of related pyrazole derivatives have been reported. nih.govnih.govcardiff.ac.uk These studies reveal the planarity of the pyrazole ring and provide typical bond lengths and angles for this heterocyclic system. For example, the crystal structure of 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695) shows a monoclinic crystal system. nih.gov Such data serves as a valuable reference for understanding the likely solid-state conformation of this compound.
Table 3: Representative Crystallographic Data for a Related Pyrazole Derivative
| Parameter | Value (for 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol) nih.gov |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 18.837(2) |
| b (Å) | 12.344(2) |
| c (Å) | 9.3011(10) |
| β (°) | 101.939(10) |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C9H15N3), elemental analysis would be performed to verify the percentage of carbon, hydrogen, and nitrogen. The experimentally determined percentages should be in close agreement with the theoretically calculated values to confirm the empirical formula of the synthesized compound.
For instance, the elemental analysis of a related compound, 1,3-dimethyl-5-methylsulfonyl-1H-pyrazolo[4,3-e] nih.govmappingignorance.orgmdpi.comtriazine (C7H9N5O2S), showed close correlation between the calculated and found elemental percentages. nih.gov
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 9 | 108.09 | 65.42% |
| Hydrogen | H | 1.008 | 15 | 15.12 | 9.15% |
| Nitrogen | N | 14.01 | 3 | 42.03 | 25.43% |
| Total | 165.24 | 100.00% |
Chiral Analysis Techniques for Enantiomeric Purity (if applicable to pyrrolidin-2-yl stereochemistry)
The pyrrolidin-2-yl moiety in this compound contains a stereocenter at the C2 position of the pyrrolidine ring, meaning the compound can exist as a pair of enantiomers. Therefore, chiral analysis is essential to determine the enantiomeric purity of a given sample.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective for the enantioselective separation of various chiral pyrazole and pyrrolidine derivatives. nih.govresearchgate.net The choice of mobile phase (normal phase, reversed phase, or polar organic mode) can significantly impact the resolution of the enantiomers.
The development of a chiral HPLC method would involve screening different chiral columns and mobile phases to achieve baseline separation of the two enantiomers of this compound. This would allow for the accurate determination of the enantiomeric excess (ee) of a sample. The synthesis of chiral pyrrolidines is an active area of research, with various stereoselective methods being developed. nih.govmdpi.commdpi.comacs.org
Computational and Theoretical Investigations of 1,3 Dimethyl 5 Pyrrolidin 2 Yl 1h Pyrazole
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the atomic level. These methods are used to predict a wide range of molecular characteristics, from electronic structure to reactivity. For a molecule like 1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole, DFT calculations can provide valuable insights into its behavior.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule dictates its chemical and physical properties. DFT calculations can be employed to understand the distribution of electrons within this compound and to analyze its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides information about the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. In many pyrazole (B372694) derivatives, the HOMO is often localized on the pyrazole ring, while the LUMO distribution can vary depending on the substituents. For this compound, the pyrrolidine (B122466) ring would also influence the electronic distribution.
Table 1: Illustrative Electronic Properties of a Substituted Pyrazole Derivative (Calculated using DFT)
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Reactivity Prediction and Reaction Mechanism Elucidation
DFT calculations are instrumental in predicting the reactivity of a molecule and elucidating potential reaction mechanisms. By calculating various molecular descriptors, such as electrostatic potential maps and Fukui functions, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified.
For this compound, an electrostatic potential map would likely show negative potential around the nitrogen atoms of the pyrazole ring, indicating their nucleophilic character. The pyrrolidine nitrogen could also exhibit nucleophilic properties. These insights are valuable for predicting how the molecule might interact with other chemical species and for designing synthetic pathways. Furthermore, DFT can be used to model the transition states of potential reactions, providing a deeper understanding of the reaction kinetics and thermodynamics.
Spectroscopic Property Prediction and Validation
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the calculated molecular structure. For this compound, DFT can be used to calculate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
Calculated vibrational frequencies from IR spectra can be assigned to specific molecular motions, aiding in the interpretation of experimental spectra. eurasianjournals.com Similarly, predicted ¹H and ¹³C NMR chemical shifts can help in the structural elucidation of the compound. eurasianjournals.com Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption, providing insights into the molecule's photophysical properties.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is crucial for its function, especially in biological systems. This compound has several rotatable bonds, leading to different possible conformations. Conformational analysis aims to identify the most stable conformations and to understand the energy landscape of the molecule.
Computational methods can be used to systematically explore the conformational space by rotating the bonds connecting the pyrazole and pyrrolidine rings, as well as the internal flexibility of the pyrrolidine ring itself. By calculating the relative energies of different conformers, the most stable, low-energy structures can be identified. The results of such an analysis are often visualized as a potential energy surface, which maps the energy of the molecule as a function of its geometry.
Tautomerism and Prototropic Studies
Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible forms that differ in the position of a proton. Pyrazole derivatives are known to exhibit tautomerism. nih.govnih.gov For this compound, while the 1 and 3 positions of the pyrazole ring are substituted with methyl groups, preventing the common annular tautomerism of the pyrazole ring itself, the pyrrolidine ring introduces the possibility of other prototropic shifts, depending on the protonation state.
Quantum chemical calculations can be used to investigate the relative stabilities of different tautomers and to calculate the energy barriers for their interconversion. mdpi.com The solvent can also play a significant role in tautomeric equilibria, and computational models can account for solvent effects to provide a more accurate picture of the tautomeric preferences in different environments.
Molecular Dynamics Simulations (e.g., for ligand-target interactions)
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. nih.gov For this compound, MD simulations would be particularly useful for investigating its interactions with biological macromolecules, such as proteins or nucleic acids, if it were being considered as a potential drug candidate.
In a typical MD simulation, the molecule would be placed in a simulated environment, such as a box of water molecules, and its trajectory would be calculated over time by solving Newton's equations of motion. nih.gov This allows for the study of the molecule's flexibility, its interactions with the solvent, and its binding to a target protein. MD simulations can provide detailed insights into the binding mode, the stability of the ligand-protein complex, and the key interactions that govern binding affinity. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding clinical efficacy)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org For pyrazole derivatives, QSAR studies are instrumental in identifying the key molecular features that govern their interactions with biological systems. hilarispublisher.com
In the context of this compound, a QSAR model would be developed by first calculating a variety of molecular descriptors for a series of related pyrazole-pyrrolidine analogs. These descriptors quantify different aspects of the molecule's physicochemical properties.
Key Classes of Molecular Descriptors in QSAR Studies:
Topological Descriptors: These describe the connectivity of atoms in the molecule, such as branching and shape.
Electronic Descriptors: These relate to the electronic properties of the molecule, including partial charges, dipole moments, and frontier orbital energies (HOMO and LUMO), which are crucial for understanding reaction mechanisms and intermolecular interactions.
Steric Descriptors: These descriptors, such as molecular volume and surface area, define the three-dimensional shape and size of the molecule, which are critical for its fit into a biological target's binding site.
Thermodynamic Descriptors: Properties like heat of formation and solvation energy provide insights into the stability of the molecule and its interactions with a solvent environment.
Once these descriptors are calculated for a training set of molecules with known activities, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a predictive model. hilarispublisher.com The resulting QSAR equation can then be used to predict the activity of new, untested compounds like this compound.
A hypothetical QSAR model for a series of pyrazole derivatives might reveal that specific substitutions on the pyrazole or pyrrolidine rings significantly influence activity. For instance, the presence of the two methyl groups at positions 1 and 3 of the pyrazole ring in this compound would be a key variable in such a model.
| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity |
|---|---|---|
| Topological | Wiener Index | Relates to molecular branching and compactness. |
| Electronic | Dipole Moment | Affects long-range interactions with polar residues in a binding site. |
| Steric | Molecular Volume | Determines the fit within the target's binding pocket. |
| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Indicates the molecule's hydrophobicity and ability to cross cell membranes. |
Molecular Docking Studies on Biological Targets (e.g., enzymes, receptors, excluding human clinical outcomes)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpbs.com In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might interact with the binding site of a biological target, typically a protein or enzyme. nih.govnih.gov
The process involves placing the 3D structure of the ligand into the binding site of the receptor and calculating the binding affinity, often expressed as a binding energy or a docking score. mdpi.com Lower binding energies typically indicate a more stable and favorable interaction.
For this compound, molecular docking studies could be performed against a variety of potential biological targets known to interact with pyrazole-containing compounds. These targets could include kinases, cyclooxygenases (COX), or various receptors. mdpi.commdpi.com The docking simulations would provide detailed information about the binding mode, including:
Key Intermolecular Interactions: Identification of hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the binding site. researchgate.net The nitrogen atoms of the pyrazole ring and the pyrrolidine ring are potential hydrogen bond acceptors or donors, playing a crucial role in binding.
Binding Conformation: The predicted three-dimensional arrangement of the ligand within the binding pocket.
Binding Affinity: A quantitative score representing the strength of the interaction.
The results of such a study could highlight, for example, that the pyrrolidine moiety of this compound forms a critical hydrogen bond with a specific amino acid residue, while the dimethyl-pyrazole core engages in hydrophobic interactions with a nonpolar pocket of the target protein.
| Biological Target | Potential Key Interacting Residues | Predicted Binding Energy (kcal/mol) - Representative | Type of Interaction |
|---|---|---|---|
| Protein Kinase (e.g., CDK2) | Lys33, Leu83, Asp86 | -8.5 | Hydrogen bond, Hydrophobic |
| Carbonic Anhydrase II | His94, His96, Thr199 | -7.9 | Coordination with Zinc, Hydrogen bond |
| Nicotinic Acetylcholine Receptor | Trp149, Tyr190, Tyr198 | -9.2 | Cation-π, Hydrophobic |
Note: The binding energies are representative values for pyrazole derivatives and not specific experimental values for this compound.
Computational and theoretical investigations, including QSAR and molecular docking, are powerful tools for elucidating the potential biological activity of compounds like this compound. These methods provide a rational basis for the design of new analogs and guide further experimental studies in the drug discovery process.
Molecular and Cellular Biological Investigations of 1,3 Dimethyl 5 Pyrrolidin 2 Yl 1h Pyrazole and Analogues
In Vitro Enzyme Inhibition Studies
The substituted pyrazole (B372694) scaffold has been identified as a privileged structure for designing enzyme inhibitors. Its ability to form various non-covalent interactions allows for potent and selective binding to the active or allosteric sites of diverse enzyme classes.
Inhibition of Viral Enzymes (e.g., HCV NS5B)
The Hepatitis C Virus (HCV) NS5B polymerase is a critical enzyme for viral replication and a key target for antiviral drug development. The pyrazole scaffold has been incorporated into molecules designed to inhibit this RNA-dependent RNA polymerase. Research has led to the identification of pyrazolobenzothiazine derivatives as non-nucleoside inhibitors that bind to an allosteric site on the enzyme known as palm site I. This binding event induces a conformational change that disrupts the enzyme's catalytic activity, thereby inhibiting viral RNA synthesis. While specific inhibitory data for direct analogues of 1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole are not extensively detailed in publicly accessible literature, the established role of the pyrazole core confirms its importance in the design of novel HCV NS5B inhibitors.
Inhibition of Kinases (e.g., Protein Kinase Inhibitors, Tyrosine Kinase)
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Pyrazole derivatives have been successfully developed as potent inhibitors of various protein kinases, including tyrosine kinases. These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase.
For instance, Ruxolitinib, a pyrazole-containing compound, is a selective inhibitor of Janus kinases JAK1 and JAK2. Afuresertib, another pyrazole-based inhibitor, shows high potency against all three isoforms of Akt (Protein Kinase B), a key component in cell survival pathways. researchgate.net Furthermore, pyrazole analogues have been investigated as inhibitors for other kinases such as Aurora A/B kinases and rearranged during transfection (RET) kinase. nih.govgoogle.com The inhibitory activities of several pyrazole-based kinase inhibitors are summarized below.
| Compound Class/Example | Target Kinase | Inhibitory Concentration (IC50/Ki) |
|---|---|---|
| Afuresertib Analogue | Akt1 | 1.3 nM (IC50) |
| Pyrazolyl Benzimidazole Analogue | Aurora A | 28.9 nM (IC50) |
| Pyrazolyl Benzimidazole Analogue | Aurora B | 2.2 nM (IC50) |
| Ruxolitinib | JAK1 | ~3 nM (IC50) |
| Ruxolitinib | JAK2 | ~3 nM (IC50) |
| Prexasertib | CHK1 | <1 nM (IC50) |
Inhibition of Other Enzyme Classes (e.g., Protein Farnesyltransferase, DPP-4, Cholinesterase)
The versatility of the pyrazole scaffold extends to other important enzyme classes.
Protein Farnesyltransferase: This enzyme is responsible for post-translational modification of proteins, including the Ras protein involved in cell growth signaling. Inhibition of farnesyltransferase is a strategy for cancer therapy. Patent literature discloses that 3(5)-amino-pyrazole derivatives are being investigated as protein farnesyltransferase inhibitors for their potential as antitumor agents. google.com
Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are a class of oral hypoglycemics for treating type 2 diabetes. Several pyrazole-containing compounds have demonstrated potent DPP-4 inhibition. For example, a series of pyrazole-incorporated thiosemicarbazones were synthesized and evaluated, with some compounds showing significantly greater potency than the established drug, sitagliptin. nih.govmedecins-afrique.org The bromo-substituted compound 2f from this series was identified as a particularly effective inhibitor. nih.gov
| Compound | Target Enzyme | Inhibitory Concentration (IC50) |
|---|---|---|
| Compound 2f (bromo-substituted) | DPP-4 | 1.266 nM |
| Compound 2g (trifluoromethyl-substituted) | DPP-4 | 4.775 nM |
| Sitagliptin (Reference) | DPP-4 | 4.380 nM |
Cholinesterase: Acetylcholinesterase (AChE) inhibitors are used in the management of Alzheimer's disease. Numerous pyrazoline derivatives, which are dihydro-analogs of pyrazoles, have been synthesized and found to be potent inhibitors of AChE. researchgate.net Certain substitutions on the pyrazoline ring system lead to compounds with inhibitory activity in the low micromolar to nanomolar range, comparable to or exceeding that of reference drugs like tacrine. researchgate.net
| Compound Class/Example | Target Enzyme | Inhibitory Concentration (IC50/Ki) |
|---|---|---|
| Pyrazoline derivative 1 | AChE | 0.13 µM (Ki) |
| Pyrazoline derivative 2l | AChE | 0.040 µM (IC50) |
| Pyrazoline derivative 2j | AChE | 0.062 µM (IC50) |
| Tacrine (Reference) | AChE | 0.26 µM (Ki) |
| Donepezil (Reference) | AChE | 0.021 µM (IC50) |
Receptor Binding and Ligand Activity Studies
In addition to enzyme inhibition, pyrazole analogues have been extensively studied for their ability to bind to and modulate the activity of various cell surface and intracellular receptors.
G-Protein Coupled Receptor (GPCR) Interactions
Beyond the well-known cannabinoid receptors, pyrazole derivatives have been developed as antagonists for other GPCRs. One notable example is the P2X7 receptor, an ATP-gated ion channel with structural and functional characteristics that place it at the interface of ion channels and GPCRs. It is involved in inflammatory processes and chronic pain. nih.gov Various scaffolds, including pyrazolodiazepines, have been explored in the development of potent and selective P2X7 antagonists, demonstrating the utility of the pyrazole core in targeting purinergic receptors. nih.gov
Cannabinoid Receptor (CB1, CB2) Antagonism
The pyrazole scaffold is famously represented in the field of cannabinoid receptor research by SR141716A (Rimonabant), a potent and selective antagonist/inverse agonist of the cannabinoid CB1 receptor. Structure-activity relationship (SAR) studies on a wide range of pyrazole derivatives have elucidated the key structural features required for high-affinity binding and antagonism at the CB1 receptor. These features typically include:
A para-substituted phenyl ring at the 5-position of the pyrazole.
A carboxamide group at the 3-position, often with a piperidinyl substituent.
A dichlorophenyl group at the 1-position of the pyrazole ring.
By modifying these key positions, researchers have developed numerous tricyclic and other constrained analogues to optimize affinity and selectivity for both CB1 and CB2 receptors. These antagonists have been crucial pharmacological tools for investigating the endocannabinoid system.
| Compound | Target Receptor | Binding Affinity (Ki) |
|---|---|---|
| SR141716A (Rimonabant) | CB1 | Reported in the low nanomolar range |
| 1,4-dihydroindeno[1,2-c]pyrazole analogues | CB1 | Varies based on substitution (nanomolar range) |
Estrogen Receptor (ER) Ligand Activity
The estrogen receptors (ERα and ERβ) are crucial mediators of estrogen action, and compounds that interact with these receptors can have significant therapeutic implications. caymanchem.com Research into pyrazole derivatives has revealed their potential as selective estrogen receptor modulators (SERMs). nih.gov One notable ERα-selective antagonist is methyl-piperidino-pyrazole (B8055926) (MPP), a compound structurally related to the pyrazole class. nih.govresearchgate.net MPP demonstrates a high selectivity for ERα over ERβ. caymanchem.com Specifically, 1-alkyl-2,3,5-triaryl-1H-pyrroles, which are analogous in structure, have shown exclusive binding to ERα with no interaction with ERβ. nih.gov
Further investigations into these types of compounds have identified them as partial agonists at ERα. nih.gov For instance, 1-(2-methylpropyl)-2,3,5-tris(4-hydroxyphenyl)-1H-pyrrole was found to be a potent compound, although less active than the lead structure 1,3,5-tris(4-hydroxyphenyl)-4-propyl-1H-pyrazole (PPT) in MCF-7 cells. nih.gov However, it demonstrated greater potency in U2-OS/α cells and exhibited weak anti-estrogenic properties with an IC50 of 310 nM. nih.gov The development of such selective ligands is valuable for studying the specific biological functions of ERα. researchgate.net
Antimicrobial Activity Assessments
The antimicrobial properties of pyrazole derivatives have been a subject of extensive research, demonstrating a broad spectrum of activity. nih.govnih.gov
Numerous studies have highlighted the potential of pyrazole derivatives as antibacterial agents against both Gram-positive and Gram-negative bacteria. greenpharmacy.inforesearchgate.net For example, a series of 1,3,5-trisubstituted pyrazole derivatives were synthesized and tested against various bacterial strains. greenpharmacy.info Compounds such as BR-3, BR-2, and BR-1 showed notable zones of inhibition against Klebsiella pneumoniae at a concentration of 50 µg/ml. greenpharmacy.info Another study synthesized novel pyrazole and pyrazolyl 1,3,4-thiadiazine derivatives, with some compounds showing considerable antimicrobial activity. nih.gov Specifically, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide displayed high antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 62.5–125 µg/mL, which were lower than the standard drug chloramphenicol. nih.gov
Furthermore, the synthesis of azole derivatives has also yielded compounds with significant antibacterial properties. semanticscholar.org For instance, 5-(4-Chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoxazole showed significant activity against Bacillus subtilis and Bacillus cereus with IC50 values of 2.6 and 1.2 µg/mL, respectively, comparable to the standard ampicillin. semanticscholar.org Pyrazoline derivatives bearing benzenesulfonamide (B165840) moieties have also been synthesized and evaluated for their antimicrobial activity. nih.gov
| Compound Type | Bacterial Strain | Activity Measurement | Result |
|---|---|---|---|
| 1,3,5-trisubstituted pyrazoles | Klebsiella pneumoniae | Zone of Inhibition (50 µg/ml) | BR-3: 16.02 ± 0.26 mm BR-2: 15.25 ± 0.22 mm BR-1: 13.25 ± 0.27 mm |
| Pyrazolyl 1,3,4-thiadiazine derivative | Various bacteria | MIC | 62.5–125 µg/mL |
| Azole derivative | Bacillus subtilis | IC50 | 2.6 µg/mL |
| Azole derivative | Bacillus cereus | IC50 | 1.2 µg/mL |
In addition to antibacterial effects, pyrazole derivatives have demonstrated significant antifungal activity. researchgate.net A study on novel pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives showed that some of these compounds displayed notable in vitro antifungal activity against phytopathogenic fungi. researchgate.net The isoxazole (B147169) pyrazole carboxylate 7ai, for instance, exhibited significant activity against Rhizoctonia solani with an EC50 value of 0.37 μg/mL. researchgate.net
Another series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives were synthesized and tested against three types of phytopathogenic fungi. mdpi.commdpi.com Compounds 6a, 6b, and 6c showed over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL, outperforming commercial fungicides like carboxin (B1668433) and boscalid. mdpi.commdpi.com The EC50 values for compound 6b against G. zeae, Fusarium oxysporum, and Cytospora mandshurica were 81.3 µg/mL, 97.8 µg/mL, and 176.5 µg/mL, respectively. mdpi.com Additionally, pyrazoline derivatives have also been synthesized and have shown promising antifungal activity against organisms like Candida albicans. nih.gov
| Compound Type | Fungal Strain | Activity Measurement | Result |
|---|---|---|---|
| Isoxazole pyrazole carboxylate 7ai | Rhizoctonia solani | EC50 | 0.37 µg/mL |
| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide 6b | Gibberella zeae | EC50 | 81.3 µg/mL |
| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide 6b | Fusarium oxysporum | EC50 | 97.8 µg/mL |
| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide 6b | Cytospora mandshurica | EC50 | 176.5 µg/mL |
The antiviral potential of pyrazole derivatives is an emerging area of research. nih.govresearchgate.net Studies have shown that certain pyrazole derivatives exhibit potent antiviral activity against a range of viruses. nih.gov For example, 4,5-disubstituted pyrazole derivatives have been synthesized, with one derivative containing a chlorine group showing potent activity against a broad panel of viruses in HEL cell cultures. nih.gov Another study synthesized new N-acetyl and N-thiocarbamoyl derivatives of 4,5-dihydropyrazole, with N-acetyl 4,5-dihydropyrazole 7 being active against the vaccinia virus at subtoxic concentrations, with a 50% effective concentration (EC50) of 7 µg/ml. researchgate.net More recently, pyrazole derivatives bearing a hydroxyquinoline scaffold have shown promising antiviral activity against various coronaviruses, including SARS-CoV-2. researchgate.net
Anticancer Activity in Cell Line Models
Pyrazole derivatives have been identified as a promising class of compounds in the design of anticancer drugs. jpp.krakow.plsrrjournals.com
The cytotoxic effects of pyrazole derivatives have been evaluated in several human tumor cell lines. One study investigated four pyrazole derivatives—TOSIND, PYRIND, METPYRIND, and DIPYR—in human mammary gland adenocarcinoma cell lines MCF-7 and MDA-MB-231. jpp.krakow.pl TOSIND significantly decreased the viability of MDA-MB-231 cells with an IC50 of 17.7 ± 2.7 µM after 72 hours, while PYRIND decreased the viability of MCF-7 cells with an IC50 of 39.7 ± 5.8 µM. jpp.krakow.pl
Another novel pyrazole derivative, 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (B32628) (PTA-1), has demonstrated potent cytotoxicity against a panel of different cancer cell lines, inducing apoptosis at low micromolar concentrations in MDA-MB-231 cells. nih.gov Furthermore, a series of flavanone/chromene derivatives containing pyrazoles showed high selectivity in inhibiting leukemic K-562 cells, with some compounds having IC50 values of 3.0 and 0.5 µM. srrjournals.com Other pyrazoline derivatives have also shown promising anticancer activity against MCF-7 cell lines, with IC50 values ranging from 5.8 to 9.3 µM. srrjournals.com The cytotoxic effects of five pyrazole compounds were also investigated in MCF-7 breast cancer cells, with some showing moderate cytotoxicity. up.ac.za
| Compound | Cell Line | Activity Measurement | Result |
|---|---|---|---|
| TOSIND | MDA-MB-231 | IC50 (72h) | 17.7 ± 2.7 µM |
| PYRIND | MCF-7 | IC50 (72h) | 39.7 ± 5.8 µM |
| Flavanone/chromene pyrazole derivative | K-562 | IC50 | 0.5 µM |
| Flavanone/chromene pyrazole derivative | K-562 | IC50 | 3.0 µM |
| Pyrazoline derivative | MCF-7 | IC50 | 5.8 - 9.3 µM |
Mechanistic Studies of Apoptosis Induction
The induction of apoptosis, or programmed cell death, is a critical mechanism for many anticancer agents. While direct studies on this compound are not extensively documented in the available literature, research on analogous pyrazole-containing structures reveals common pathways for apoptosis induction in cancer cells.
A primary mechanism involves the generation of Reactive Oxygen Species (ROS). An excess of intracellular ROS can lead to oxidative stress, damaging cellular components and triggering apoptotic signaling cascades. For instance, a novel thiazolyl substituted bis-pyrazole oxime compound was found to selectively inhibit the proliferation of colorectal cancer HCT116 cells by inducing apoptosis through the promotion of intracellular ROS levels. nih.gov Similarly, the pyrazole derivative 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (compound 3f) was shown to provoke apoptosis in triple-negative breast cancer cells (MDA-MB-468) by elevating ROS levels. nih.govresearchgate.net
Activation of the caspase cascade is another central feature of apoptosis initiated by pyrazole analogues. Caspases are a family of protease enzymes that execute the apoptotic process. Studies have demonstrated that various pyrazole derivatives lead to a significant increase in the enzymatic activity of caspase-3, a key executioner caspase. nih.gov The apoptosis induced by compound 3f in MDA-MB-468 cells was confirmed to be a caspase-dependent pathway. nih.govnih.gov Further research on 1,3,5-trisubstituted-1H-pyrazole derivatives identified compounds that not only activate Caspase-3 but also upregulate other pro-apoptotic proteins like Bax and p53, while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This modulation of the Bcl-2 family of proteins is crucial, as it governs the integrity of the mitochondrial outer membrane and the release of pro-apoptotic factors. nih.gov
Additionally, some halogen-substituted pyrrolidine (B122466) analogues, which share a structural component with the target molecule, have been found to induce apoptosis mediated by the increased activation of caspase-3 proteins. frontiersin.org A novel pyrazole compound, referred to as PTA-1, has also been shown to induce phosphatidylserine (B164497) externalization, caspase-3/7 activation, and DNA fragmentation in MDA-MB-231 breast cancer cells, all of which are hallmarks of apoptosis. nih.gov
These findings collectively suggest that pyrazole-containing compounds can induce apoptosis through a multi-faceted approach, primarily involving ROS generation and the activation of intrinsic, caspase-dependent pathways.
Impact on Cellular Pathways (e.g., Tubulin Polymerization)
Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including cell division, motility, and intracellular transport. researchgate.net Their critical role in mitosis makes them a prime target for anticancer drug development. researchgate.net Several pyrazole and pyrazoline analogues have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis.
A recent study identified a novel pyrazole, designated PTA-1, as a tubulin polymerization inhibitor. nih.gov Gene expression analysis of cancer cells treated with PTA-1 revealed a profile similar to that of known tubulin inhibitors. nih.gov Subsequent microscopic and biochemical assays confirmed that PTA-1 disrupts the microtubule organization within the cell. nih.gov This disruption of microtubule dynamics typically leads to an arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. researchgate.netnih.gov
Similarly, a series of pyrazoline derivatives bearing 3,4,5-trimethoxyphenyl and thiophene (B33073) moieties were synthesized and evaluated as tubulin polymerization inhibitors. nih.gov A majority of these compounds showed a potent ability to inhibit tubulin polymerization, with the most active compound, 3q, showing efficacy comparable to the well-known tubulin inhibitor, Colchicine (B1669291). nih.gov Flow cytometry analysis confirmed that this inhibition of tubulin polymerization leads to apoptosis. nih.gov
The investigation of various heterocyclic scaffolds has highlighted the pyrazole nucleus as a promising component in the design of tubulin inhibitors that target the colchicine binding site on β-tubulin. mdpi.com The binding of a ligand to this site prevents the polymerization of tubulin dimers into microtubules, thereby halting cell division. Molecular docking simulations have been used to visualize the binding patterns of active pyrazole analogues within the colchicine site of tubulin, providing a rationale for their observed biological activity. nih.gov
The table below summarizes the tubulin polymerization inhibitory activity of selected pyrazole analogues.
| Compound ID | Description | IC₅₀ (µM) for Tubulin Polymerization | Reference Cell Line(s) |
| PTA-1 | Novel Pyrazole Compound | Not specified | MDA-MB-231 |
| 3q | Pyrazoline derivative | Comparable to Colchicine | Various cancer cell lines |
| 54 | Indole-chalcone derivative | 2.68 ± 0.15 | Six cancer cell lines |
This table is generated based on data for analogue compounds.
Antioxidant Activity in Cell-Free and Cellular Assays
Pyrazole derivatives have demonstrated significant potential as antioxidant agents. tandfonline.com Their ability to scavenge free radicals and reduce oxidative stress has been evaluated in various in vitro assays.
A common cell-free assay used to determine antioxidant capacity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov In this test, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance. Numerous studies have shown that pyrazole derivatives can effectively scavenge DPPH radicals. nih.govresearchgate.net For example, a series of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives were synthesized and tested, with several compounds exhibiting potent radical scavenging activity, some even greater than the standard antioxidant, ascorbic acid. nih.gov
Another method involves assessing the scavenging of other radicals, such as hydrogen peroxide or superoxide (B77818) radicals. tandfonline.comresearchgate.net A series of N-substituted pyrazole-containing benzimidazoles were evaluated, and compounds with a benzyl (B1604629) substituent at the imidazole (B134444) nitrogen showed good activity in both DPPH and hydrogen peroxide assays. researchgate.netdocumentsdelivered.com Similarly, a novel class of pyrazoles synthesized from arginine and dibromo ketones was tested, with compound 5f showing the most potent activity in both hydroxyl and superoxide radical scavenging assays. tandfonline.com
The mechanism of antioxidant activity is often attributed to the hydrogen-donating ability of the pyrazole scaffold or its substituents. nih.gov The presence of a free NH group in the pyrazoline ring, for instance, has been suggested to enhance antioxidant activity by increasing the hydrogen donor capacity. nih.gov
The table below presents the antioxidant activity of selected pyrazole analogues from a DPPH radical scavenging assay.
| Compound ID | Description | IC₅₀ (µg/mL) for DPPH Scavenging |
| 3e | Pyrazoline derivative | 10.22 ± 0.29 |
| 6b | Pyrazoline carbothioamide | 9.63 ± 0.55 |
| 6e | Pyrazoline carbothioamide | 9.66 ± 0.34 |
| Ascorbic Acid (Standard) | Standard Antioxidant | 13.67 ± 0.97 |
This table is based on data for analogue compounds from a specific study and is for illustrative purposes. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Effects
Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds. For pyrazole derivatives, SAR studies have provided valuable insights into the structural features required for their apoptotic, tubulin-inhibiting, and antioxidant effects.
In the context of anticancer and apoptotic activity, SAR analyses of 1,3,5-trisubstituted-1H-pyrazole derivatives have highlighted the importance of specific substituents on the pyrazole ring. For example, the presence of chlorophenyl, thiazole (B1198619), and sulfonamide groups was found to enhance cytotoxicity against various cancer cell lines. nih.gov For a series of pyrazole derivatives designed as cannabinoid receptor antagonists, potent activity was associated with a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.gov The most potent compound in this series featured a p-iodophenyl group at the 5-position and a piperidinyl carboxamide at the 3-position. nih.gov
Regarding antioxidant activity, SAR studies on 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives indicated that the antioxidant capacity depends on both the heterocyclic pharmacophore and the substituents on the aromatic rings. nih.gov It was observed that pyrazolines with a free NH group and pyrazoline carbothioamides generally showed higher free radical scavenging activity than N-phenyl pyrazolines and isoxazolines. nih.gov This suggests that the hydrogen-donating capacity of the molecule is a key determinant of its antioxidant effect. nih.gov In another study on 5-aminopyrazolyl acylhydrazones and amides, modifications to substituents at positions 1, 3, and 4 of the phenylamino (B1219803) pyrazole nucleus led to significant variations in antiproliferative and antioxidant activities, confirming the pharmaceutical potential of this scaffold. mdpi.com
Potential Applications of 1,3 Dimethyl 5 Pyrrolidin 2 Yl 1h Pyrazole Non Clinical
As Ligands in Coordination Chemistry and Materials Science
The pyrazole (B372694) scaffold is a cornerstone in the field of coordination chemistry, valued for its ability to act as a versatile N,N-donor ligand in the formation of metal complexes. Pyrazole and its derivatives readily coordinate with a wide range of metal ions, leading to the creation of coordination compounds with diverse topologies and useful properties. The specific structure of 1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole, featuring a pyridine-like nitrogen on the pyrazole ring and a secondary amine in the pyrrolidine (B122466) ring, presents multiple potential coordination sites. This dual-functionality suggests its potential to act as a bidentate or even a bridging ligand, facilitating the self-assembly of mononuclear or polynuclear coordination complexes.
Metal complexes derived from pyrazole ligands have found applications as catalysts and have been investigated for their unique photoluminescent properties. For instance, lanthanide-containing coordination polymers constructed with pyrazole-based ligands have been shown to exhibit significant luminescence, with some terbium complexes achieving a quantum yield as high as 92%. The development of such materials is crucial for applications in sensors, bioimaging, and optoelectronics. The ability of the this compound scaffold to form stable complexes with various metal ions makes it a promising candidate for the development of novel functional materials.
Role as Synthetic Intermediates and Building Blocks for Complex Molecules
The pyrazole ring is a highly valuable building block in organic synthesis, providing a stable aromatic core that can be functionalized to create more complex molecular architectures. The cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives remains a primary method for synthesizing the pyrazole core, allowing for the creation of polysubstituted products. Specifically, derivatives of 1,3-dimethyl-1H-pyrazole are used as key intermediates in the synthesis of a variety of fused heterocyclic systems, such as pyrazolo[3,4-b]pyrazines and pyrazolo[1,5-a]pyrimidines, which are themselves of pharmacological interest.
The compound this compound serves as a bifunctional intermediate. The pyrazole moiety can undergo electrophilic substitution at the 4-position, while the pyrrolidine ring's secondary amine is nucleophilic and can be readily acylated or alkylated. For example, the synthesis of 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl) derivatives with piperidine (B6355638) and pyrrolidone rings demonstrates the utility of the 1,3-dimethylpyrazole (B29720) core as a scaffold for building complex molecules with potential biological activities. The reaction of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole with amino acids to form fused pyrazolo-pyrazinones further illustrates the synthetic versatility of this scaffold. This adaptability makes this compound a valuable precursor for generating libraries of diverse compounds for screening in drug discovery and materials science.
Application in Agrochemicals (e.g., Herbicides, Insecticides)
Pyrazole derivatives are a cornerstone of the modern agrochemical industry, with numerous commercial products used as herbicides, insecticides, and fungicides. The pyrazole scaffold's biological activity is harnessed to protect crops from a wide range of pests and diseases.
In the realm of insecticides, N-pyridylpyrazole derivatives have demonstrated extraordinary activity against various insect species. Many pyrazole-based compounds function by blocking the GABA-gated chloride channel in insects, a mechanism that provides selectivity over mammals. Research has shown that pyrazole amides and derivatives containing thiazole (B1198619) or hydrazone substructures exhibit potent insecticidal effects against lepidopteran pests like Plutella xylostella (diamondback moth) and Helicoverpa armigera (cotton bollworm). For instance, certain novel N-pyridylpyrazole derivatives show LC₅₀ values against P. xylostella that are comparable to commercial insecticides.
As herbicides, many pyrazole derivatives act as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in plant pigment biosynthesis. Inhibition of HPPD leads to characteristic bleaching symptoms in weeds. Numerous studies have focused on designing and synthesizing novel pyrazole benzophenones and pyrazole ketones as HPPD inhibitors, with some compounds showing good herbicidal activity against weeds like barnyard grass while maintaining safety for crops such as maize. The structural motif of this compound aligns with the core structures of many of these active agrochemicals, suggesting its potential as a lead compound for the development of new crop protection agents.
| Compound Type | Example Compound | LC₅₀ (mg/L) | Reference |
|---|---|---|---|
| N-Pyridylpyrazole Thiazole Derivative | Compound 7g | 5.32 | |
| Commercial Insecticide | Indoxacarb | 5.01 | |
| Pyrazole Amide (Hydrazone Substructure) | Various | Effective at 5 mg/L | |
| Pyrazole-5-carboxamide | Compound Ij | 60% stomach activity at 5 mg/kg |
Development of Fluorescent Probes and Dyes
The inherent electronic properties and structural versatility of the pyrazole scaffold make it an excellent candidate for the development of fluorescent molecules. Fluorescence-based techniques are indispensable in biological research and diagnostics due to their high sensitivity and real-time sensing capabilities. Pyrazole and, particularly, its reduced form pyrazoline, are known to exhibit strong fluorescence, often in the blue region of the spectrum, with high quantum yields.
These properties have been exploited to create fluorescent probes for detecting ions, monitoring pH, and for cell staining applications in bioimaging. The synthesis of novel azo dyes derived from pyrazole precursors has also been reported. These dyes have been used for coloring various fibers, such as polyester (B1180765) and wool. The pyrazole ring acts as a core chromophore whose photophysical properties can be fine-tuned through substitution. The this compound structure could serve as a platform for developing new dyes or fluorescent probes, where modifications to the pyrrolidine ring or the 4-position of the pyrazole could modulate its emission spectra and binding specificity.
Use in Catalysis and Reaction Development
The application of pyrazole derivatives extends to the field of catalysis, where they are primarily used as ligands to create catalytically active metal complexes. The nitrogen atoms in the pyrazole ring are effective coordination sites for transition metals, leading to stable complexes that can catalyze a variety of organic transformations.
A notable example is the use of copper(II) complexes with pyrazole-based tripodal ligands to mimic the activity of the enzyme catecholase. These synthetic complexes have been shown to effectively catalyze the oxidation of catechol to o-quinone using atmospheric oxygen. This biomimetic approach is a significant area of research for developing catalysts that can function under mild conditions. Given its multiple coordination sites, this compound could be employed as a ligand to generate novel catalysts for oxidation, reduction, or carbon-carbon bond-forming reactions. The chiral center in the pyrrolidine ring also introduces the potential for its use in asymmetric catalysis, a critical area in the synthesis of enantiomerically pure pharmaceuticals.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
Green Chemistry Approaches: The principles of green chemistry should be central to the development of new synthetic routes. nih.govresearchgate.net This includes the use of aqueous reaction media, biodegradable catalysts, and energy-efficient processes. benthamdirect.comresearchgate.net Iron-catalyzed multicomponent reactions, for instance, offer a sustainable method for creating substituted pyrazoles from basic feedstocks like alcohols. rsc.org
Advanced Methodologies: Techniques such as microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis can dramatically reduce reaction times, improve yields, and enhance product purity compared to conventional heating methods. mdpi.combenthamdirect.comacs.org These methods are particularly advantageous for heterocyclic synthesis. researchgate.netdergipark.org.tr
| Synthetic Strategy | Key Advantages | Potential Application for Target Compound |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved purity. benthamdirect.comacs.org | Rapid synthesis of the pyrazole (B372694) core or coupling of the two heterocyclic rings. |
| One-Pot Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. rsc.orgmdpi.com | Condensation of appropriate ketone, hydrazine (B178648), and aldehyde precursors in a single step. |
| Enzyme-Catalyzed Synthesis | High selectivity, mild reaction conditions, environmentally friendly. acs.org | Regioselective formation of the pyrazole ring using lipase-based biocatalysts. |
| Aqueous Media Synthesis | Avoids volatile organic solvents, improves safety, cost-effective. researchgate.net | Performing cyclocondensation reactions in water, potentially with a surfactant like CTAB. researchgate.net |
Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level
To fully exploit the therapeutic potential of 1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole, a profound understanding of its interactions with biological targets at the molecular level is essential. The pyrazole ring is known to interact with a variety of enzymes and receptors, often acting as a scaffold that positions other functional groups for optimal binding. nih.gov
Computational Modeling and Simulation: In silico techniques like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting potential biological targets and elucidating binding modes. researchgate.netnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the active site of a protein. mdpi.comresearchgate.net For instance, the nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with hinge region residues in protein kinases. nih.gov
Biophysical and Structural Biology Techniques: Computational predictions must be validated through experimental methods. Techniques such as X-ray crystallography can provide high-resolution structural data of the compound bound to its target protein, offering definitive proof of the binding mode. Spectroscopic methods, including fluorescence quenching and isothermal titration calorimetry (ITC), can be used to study binding affinity and thermodynamics with proteins like human serum albumin (HSA), which is crucial for understanding the compound's pharmacokinetic profile. nih.gov
| Research Technique | Objective | Expected Outcome |
| Molecular Docking | Predict binding poses and affinities with various biological targets (e.g., kinases, GPCRs). researchgate.netijpbs.com | Identification of high-probability targets and key interacting residues. |
| Molecular Dynamics (MD) Simulation | Assess the stability of the ligand-protein complex over time. researchgate.net | Understanding the dynamic behavior and conformational changes upon binding. |
| X-ray Crystallography | Determine the precise 3D structure of the compound bound to its target. | Definitive confirmation of binding mode and specific molecular interactions. |
| Spectroscopic Binding Assays | Quantify the binding affinity and thermodynamic parameters of the interaction. nih.gov | Data on binding constants (Kd) and the forces driving the interaction (e.g., enthalpy, entropy). |
Rational Design of Derivatives with Tuned Biological Properties
Future research should focus on the rational design of derivatives of this compound to optimize its biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the parent molecule to enhance desired characteristics. mdpi.comresearchgate.netacs.org
Scaffold Modification and Decoration: Systematic modifications can be made to both the pyrazole and pyrrolidine (B122466) rings. For example, altering the substituents at the N1 and C3 positions of the pyrazole ring or on the pyrrolidine ring can significantly impact potency and selectivity. nih.govacs.org Even small changes, like removing a methyl group, can influence the desired orientation for protein binding. acs.org
Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties to enhance the compound's activity or reduce toxicity. bohrium.com For the target compound, the pyrrolidine ring could be replaced with other five-membered heterocycles, or the methyl groups could be swapped for bioisosteres like halogens or trifluoromethyl groups to modulate electronic properties and metabolic stability. researchgate.netacs.orgrsc.org
Privileged Structure-Based Design: Leveraging the pyrazole core as a privileged scaffold, derivatives can be designed to target specific enzyme families, such as protein kinases, which are implicated in cancer and inflammatory diseases. nih.gov
Investigation into New Material Science Applications
The unique electronic and structural properties of pyrazole-containing molecules open up possibilities beyond pharmacology, particularly in the field of material science.
Organic Light-Emitting Diodes (OLEDs): Pyrazole and pyrazoline derivatives are known for their strong fluorescence and are used as emitters or charge-transport materials in OLEDs. researchgate.net The specific substitution pattern of this compound could lead to novel photophysical properties, making it a candidate for new blue or green emitting materials in next-generation displays and lighting. acs.orgnih.gov
Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazole and pyrrolidine rings can act as coordination sites for metal ions, making the compound a potential organic linker for the synthesis of novel MOFs. rsc.orgdigitellinc.com These crystalline porous materials have applications in gas storage, separation, catalysis, and chemical sensing. researchgate.netrsc.orgresearchgate.net The pyrrolidine moiety could introduce chirality or specific functionalities into the MOF pores.
Advanced Analytical Method Development for Complex Matrices
To support preclinical and clinical development, as well as potential environmental monitoring, robust and sensitive analytical methods are required for the quantification of this compound in complex biological and environmental matrices.
Chromatographic and Spectrometric Techniques: The development of validated methods using high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS/MS) will be essential. These techniques provide the necessary sensitivity and selectivity to measure low concentrations of the parent compound and its metabolites in samples such as plasma, urine, and tissue.
Chiral Separation: The pyrrolidine ring at position 5 of the pyrazole has a stereocenter at its C2 position. Since enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles, it is critical to develop methods for their separation and independent evaluation. Chiral HPLC is the standard technique for this purpose and will be crucial for any future development of this compound as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole?
- Methodology : A multi-step synthesis is typically employed. Begin with the preparation of the pyrazole core via condensation of hydrazines with 1,3-diketones or via cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl/heteroaryl substitution). For example, demonstrates the use of Pd(PPh₃)₄ as a catalyst in a DMF/water solvent system for coupling boronic acids to pyrazole intermediates. Subsequent functionalization at the 5-position with pyrrolidine derivatives can be achieved via nucleophilic substitution or reductive amination. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by NMR/IR ensures product integrity .
Q. How can NMR and IR spectroscopy confirm the structure of this compound?
- Methodology :
- ¹H NMR : Assign peaks for methyl groups (δ ~2.1–2.5 ppm for N-methyl and δ ~1.5–2.0 ppm for pyrrolidine methylene protons). The pyrrolidine ring protons appear as multiplet signals (δ ~1.8–3.5 ppm), and pyrazole protons resonate at δ ~6.0–7.5 ppm depending on substitution .
- IR : Look for N-H stretches (~3200–3400 cm⁻¹, if present), C-N stretches (~1250–1350 cm⁻¹), and pyrrolidine ring vibrations (~1450–1600 cm⁻¹) .
Q. What basic biological assays are suitable for preliminary activity screening?
- Methodology : Use in vitro assays such as:
- Antimicrobial Activity : Broth microdilution assays (e.g., MIC determination against Gram-positive/negative bacteria) .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can structural contradictions in X-ray crystallography and computational models be resolved?
- Methodology :
- Perform single-crystal X-ray diffraction to determine absolute configuration (e.g., reports bond lengths and angles for pyrazole derivatives).
- Compare with DFT calculations (B3LYP/6-311++G(d,p) basis set) to optimize geometry and analyze H-bonding/steric interactions. Discrepancies in torsional angles may arise from crystal packing effects versus gas-phase calculations .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
- Methodology :
- Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl carboxylates) at the pyrazole 5-position to improve lipophilicity (see for esterification techniques).
- Formulation : Use nanoemulsions or cyclodextrin complexes to solubilize hydrophobic derivatives .
Q. How does the pyrrolidine substituent influence electronic and steric properties?
- Methodology :
- Electronic Effects : Pyrrolidine’s electron-donating nature increases pyrazole ring electron density, altering reactivity in electrophilic substitution (e.g., nitration). Confirmed via Hammett σ⁺ values .
- Steric Effects : Molecular docking studies (AutoDock Vina) reveal steric hindrance from the pyrrolidine ring may reduce binding affinity to flat enzyme active sites .
Q. How to address contradictory biological activity data across similar analogs?
- Methodology :
- SAR Analysis : Systematically vary substituents (e.g., replace pyrrolidine with piperidine) and correlate with activity trends. highlights how minor structural changes (e.g., aryl vs. alkyl groups) abolished PPARγ agonism despite retained antihyperglycemic effects.
- Meta-Analysis : Compare IC₅₀ values across published analogs to identify critical pharmacophores .
Methodological Considerations
Q. What purification techniques are optimal for isolating polar derivatives?
- Methodology :
- Flash Chromatography : Use reverse-phase C18 columns with acetonitrile/water gradients for polar intermediates.
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals, as demonstrated in for dimethylpyrazole derivatives .
Q. How to validate synthetic intermediates with complex stereochemistry?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
